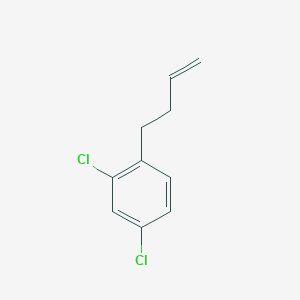
4-(2,4-Dichlorophenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl compounds are a group of organic compounds which contain a phenyl ring substituted with two chlorine atoms and various other functional groups . They are used in the synthesis of various chemicals and can be found in certain pesticides .
Synthesis Analysis
The synthesis of 2,4-dichlorophenyl compounds often involves the chlorination of phenol . Other methods might involve complex organic reactions .Molecular Structure Analysis
The molecular structure of 2,4-dichlorophenyl compounds depends on the specific compound. For example, 2,4-dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .Chemical Reactions Analysis
2,4-Dichlorophenyl compounds can undergo various chemical reactions, depending on their specific structure and the conditions .Physical And Chemical Properties Analysis
2,4-Dichlorophenyl compounds have diverse physical and chemical properties. For example, 2,4-dichlorophenol is a white solid that is mildly acidic .Aplicaciones Científicas De Investigación
Photogeneration and Reactivity of Arylated Products
4-(2,4-Dichlorophenyl)-1-butene and its derivatives have been studied in the context of photochemistry, particularly regarding the generation and reactivity of aryl cations from aromatic halides. A study by Protti et al. (2004) investigated the photogeneration of 4-hydroxy(methoxy)phenyl cation and its addition to pi nucleophiles, demonstrating its potential for synthesizing arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Hydrogenation of Alkadienes
The compound is also relevant in the study of hydrogenation processes. For instance, Grant et al. (1978) focused on the hydrogenation of 1,3-butadiene, yielding products like 1-butene, indicating the role of similar compounds in catalytic processes (Grant, Moyes, & Wells, 1978).
Electrochemical Preparation and Reactions
Uneyama et al. (1983) explored the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, demonstrating its utility in electrochemical reactions and the potential for synthesis of functionalized compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Catalytic and Synthetic Applications
Other studies have focused on the role of similar compounds in catalytic and synthetic applications. For example, the formation of 1,4-disilyl-2-butenes catalyzed by a titanocene complex, as investigated by Watabe et al. (2001), highlights the compound's relevance in the synthesis of complex organic molecules (Watabe, Terao, & Kambe, 2001).
Applications in Organic Synthesis
Additionally, research has explored the use of similar compounds in various organic synthesis processes. For instance, the formation of 1,2-dioxanes using manganese compounds by Nishino et al. (1991) showcases the compound's utility in the synthesis of cyclic organic structures (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Phase Transfer Catalysis
Moreover, the compound has been studied in the context of phase transfer catalysis, as in the work by Gorjizadeh and Sayyahi (2011) on the synthesis of alkyl thiocyanates, indicating its potential in enhancing the efficiency of chemical reactions (Gorjizadeh & Sayyahi, 2011).
Electrochemical Synthesis with CO2
The electrochemical synthesis of carboxylic acids from alkenes using nickel-organic mediators, including CO2, as studied by Bringmann and Dinjus (2001), also underscores the compound's importance in electrochemical applications (Bringmann & Dinjus, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-but-3-enyl-2,4-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGFWJSOANONN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600235 |
Source


|
| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3047-22-1 |
Source


|
| Record name | 1-(But-3-en-1-yl)-2,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)
![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)




